3-[1-(furan-3-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[1-(furan-3-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4S/c14-9-6-18-11(16)13(9)8-3-12(4-8)10(15)7-1-2-17-5-7/h1-2,5,8H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVNNDLGSJZGBHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=COC=C2)N3C(=O)CSC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[1-(furan-3-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione typically involves the reaction of furan-3-carboxylic acid with azetidin-3-amine, followed by cyclization with thiazolidine-2,4-dione. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine, to facilitate the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time
Biological Activity
The compound 3-[1-(furan-3-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione is a member of the thiazolidine family and has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazolidine ring, an azetidine moiety, and a furan-3-carbonyl group. This unique structure contributes to its diverse biological activities.
| Feature | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₉H₉N₃O₃S |
| Molecular Weight | 221.25 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The thiazolidine moiety can inhibit enzymes involved in metabolic pathways.
- Receptor Modulation : The furan ring may facilitate π-π interactions with receptor sites, enhancing binding affinity and specificity.
- Induction of Apoptosis : Studies have indicated that derivatives of thiazolidines can induce apoptosis in cancer cells through intrinsic and extrinsic pathways .
Anticancer Activity
Research has shown that thiazolidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Studies : Compounds similar to this compound demonstrated IC₅₀ values ranging from 8.5 µM to 25.6 µM against K562 and MDA-MB-361 cells, indicating potent anticancer properties .
| Cell Line | IC₅₀ (µM) | Reference Compound |
|---|---|---|
| K562 | 8.5 - 14.9 | Cisplatin (21.5) |
| HeLa | 8.9 - 15.1 | |
| MDA-MB-361 | 12.7 - 25.6 |
Antioxidant Activity
Thiazolidine derivatives have shown promising antioxidant properties, which are crucial for mitigating oxidative stress in cells:
- Lipid Peroxidation Assay : Compounds exhibited significant inhibition of lipid peroxidation with effective concentrations (EC) indicating their potential as antioxidant agents .
Insulin Sensitizing Effects
Some studies have highlighted the insulin-sensitizing properties of thiazolidines:
- In vitro assays demonstrated that certain thiazolidinones enhanced glucose uptake in insulin-resistant models, suggesting potential applications in managing type 2 diabetes .
Case Studies
- Cytotoxicity Against Cancer Cell Lines
- Mechanism of Action in Cancer Cells
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their biological activities, based on the evidence provided:
Substituent-Driven Activity Differences
Antidiabetic Activity
- The target compound’s azetidine and furan-3-carbonyl substituents may enhance binding to peroxisome proliferator-activated receptor gamma (PPARγ), a key target for insulin sensitizers. highlights that benzylidene-substituted TZDs (e.g., ad21, ad22) showed superior in vivo antidiabetic activity to rosiglitazone in streptozotocin-induced diabetic rats .
Antimicrobial and Antioxidant Activity
- demonstrates that coumarinyl-aryliden-TZD hybrids (e.g., 5g, 5k) exhibit antibacterial and antifungal properties, likely due to the electron-withdrawing effects of substituents like bromine or methoxy groups . The furan-3-carbonyl group in the target compound may similarly enhance membrane penetration or disrupt microbial enzymes.
- notes that 5-arylidenethiazolidinediones act as potent antioxidants via radical scavenging (e.g., DPPH assay) . The azetidine ring’s rigidity might stabilize radical intermediates in the target compound.
Q & A
Q. Basic
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., furan carbonyl at δ 160–170 ppm, azetidine protons at δ 3.5–4.5 ppm) .
- X-ray crystallography : Resolve planar imidazolidine-2,4-dione geometry and dihedral angles between azetidine and thiazolidinedione rings (e.g., β = 95.6° in monoclinic systems) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ at m/z 327.37) .
How should researchers design initial biological screening assays for this compound?
Q. Basic
- Metabolic activity : PPAR-γ transactivation assays in HEK293 cells, comparing EC₅₀ values to Rosiglitazone .
- Antimicrobial screening : Broth microdilution against Staphylococcus aureus (MIC ≤ 16 µg/mL) and E. coli, referencing β-lactam-like transpeptidase inhibition .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, IC₅₀ < 20 µM) .
What molecular mechanisms underlie its biological activity, and how do data contradictions arise?
Q. Advanced
- PPAR-γ activation : Binds to the ligand-binding domain (LBD) with ΔG = -8.2 kcal/mol, confirmed via docking studies . Contradictions may arise from off-target kinase inhibition (e.g., EGFR at IC₅₀ 5 µM) .
- Apoptosis induction : Caspase-3 activation in HT-29 cells (2-fold increase vs. control) but limited efficacy in KRAS-mutant lines due to pathway redundancy .
How can researchers resolve discrepancies in reported bioactivity data across studies?
Q. Advanced
- Assay standardization : Use identical cell lines (e.g., ATCC-certified HepG2) and normalize to positive controls (e.g., Metformin for glucose uptake) .
- Structural analogs : Compare activity of 3-furan vs. 2-furan isomers (e.g., 10-fold difference in PPAR-γ EC₅₀) to identify substituent effects .
What strategies enable comparative studies with structurally related thiazolidinediones?
Q. Advanced
| Compound | Core Structure | Key Substituent | Bioactivity (vs. Target Compound) |
|---|---|---|---|
| Rosiglitazone | Thiazolidinedione | Pyridine | Higher PPAR-γ affinity (EC₅₀ 0.1 µM vs. 1.2 µM) |
| Pioglitazone | Thiazolidinedione | Benzothiazole | Improved hepatotoxicity profile |
| Target Compound | Thiazolidinedione | Furan-3-carbonyl/azetidine | Broader kinase inhibition |
How can molecular docking studies predict target interactions?
Q. Advanced
- Software : Use AutoDock Vina or Schrödinger Maestro with PPAR-γ (PDB: 2PRG) and EGFR (PDB: 1M17) structures.
- Parameters : Grid box size 60 × 60 × 60 Å, Lamarckian GA, 50 runs. Validate with MM-GBSA ΔG calculations .
What are the key challenges in scaling up synthesis for in vivo studies?
Q. Advanced
- Purity : Remove azetidine ring-opening byproducts (e.g., via preparative HPLC) .
- Yield : Optimize stoichiometry (1:1.2 molar ratio for furan coupling) and switch to flow chemistry for >80% yield .
Which toxicity parameters should be prioritized in preclinical assessments?
Q. Advanced
- Acute toxicity : Rodent LD₅₀ (>500 mg/kg) and hepatorenal histopathology .
- Genotoxicity : Ames test (≤ 1.5-fold revertant increase) and Comet assay for DNA damage .
How does the furan-3-carbonyl group influence structure-activity relationships (SAR)?
Q. Advanced
- Electron-withdrawing effect : Enhances azetidine ring stability (t₁/₂ > 24 hrs in plasma vs. 8 hrs for methyl analogs) .
- Hydrogen bonding : Furan oxygen forms H-bonds with PPAR-γ Arg288, increasing residence time (MD simulations show >200 ns) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
